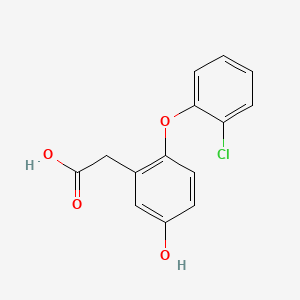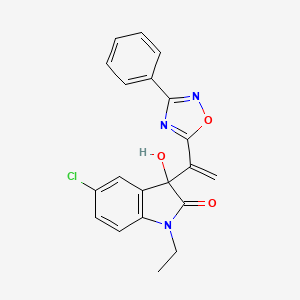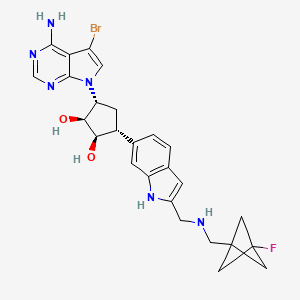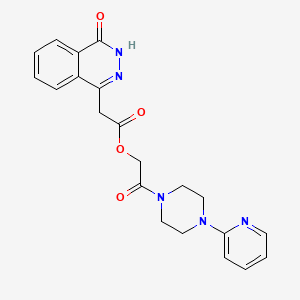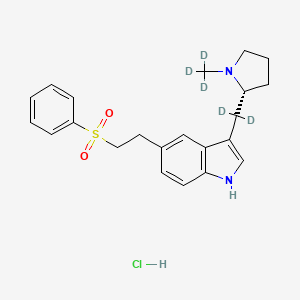
P-gp inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-glycoprotein inhibitor 5 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane-bound efflux pump that plays a crucial role in the transport of various substances across cellular membranes. P-glycoprotein is involved in the efflux of drugs and other xenobiotics from cells, contributing to multidrug resistance in cancer therapy and affecting the pharmacokinetics of many drugs . Inhibiting P-glycoprotein can enhance the bioavailability and efficacy of therapeutic agents by preventing their efflux from cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 5 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: P-glycoprotein inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of P-glycoprotein inhibitor 5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed: The major products formed from the chemical reactions of P-glycoprotein inhibitor 5 include various derivatives with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are often tested for their efficacy in inhibiting P-glycoprotein and their potential therapeutic applications .
Applications De Recherche Scientifique
P-glycoprotein inhibitor 5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of drug transport and resistance . In biology, it helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 5 is investigated for its potential to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance . Additionally, it is used in the development of drug delivery systems to improve the bioavailability of therapeutic agents .
Mécanisme D'action
P-glycoprotein inhibitor 5 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of substrates from cells . This inhibition enhances the intracellular concentration of therapeutic agents, improving their efficacy . The molecular targets of P-glycoprotein inhibitor 5 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are crucial for its transport activity .
Comparaison Avec Des Composés Similaires
P-glycoprotein inhibitor 5 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency . Similar compounds include verapamil, cyclosporine, and tariquidar, which also inhibit P-glycoprotein but differ in their chemical structures and mechanisms of action . P-glycoprotein inhibitor 5 stands out for its ability to effectively inhibit P-glycoprotein with minimal toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C28H20ClNO5S |
|---|---|
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
[2-[(2-chlorobenzoyl)amino]-6-(4-methoxyphenyl)-3-thiophen-2-yl-1-benzofuran-4-yl] acetate |
InChI |
InChI=1S/C28H20ClNO5S/c1-16(31)34-22-14-18(17-9-11-19(33-2)12-10-17)15-23-25(22)26(24-8-5-13-36-24)28(35-23)30-27(32)20-6-3-4-7-21(20)29/h3-15H,1-2H3,(H,30,32) |
Clé InChI |
NVHVRYUFNCFLGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C(=C(O2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
